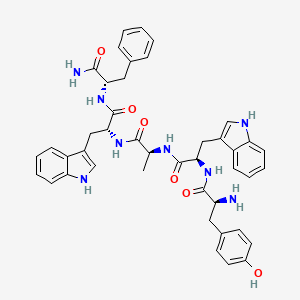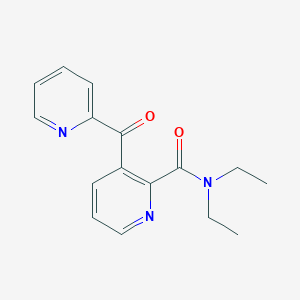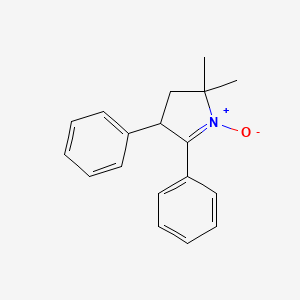![molecular formula C18H17N3O3 B14449851 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol CAS No. 76289-26-4](/img/structure/B14449851.png)
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol, while substitution reactions can introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol: A simpler derivative with similar biological activities.
5-Amino-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol: A reduced form with different reactivity.
7-{[(2-Phenylethyl)amino]methyl}quinolin-8-ol: Lacks the nitro group, leading to different chemical properties
Uniqueness
5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol is unique due to the presence of both the nitro and 2-phenylethylamine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
| 76289-26-4 | |
Fórmula molecular |
C18H17N3O3 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
5-nitro-7-[(2-phenylethylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C18H17N3O3/c22-18-14(12-19-10-8-13-5-2-1-3-6-13)11-16(21(23)24)15-7-4-9-20-17(15)18/h1-7,9,11,19,22H,8,10,12H2 |
Clave InChI |
NMDIDTZYNXYNOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









